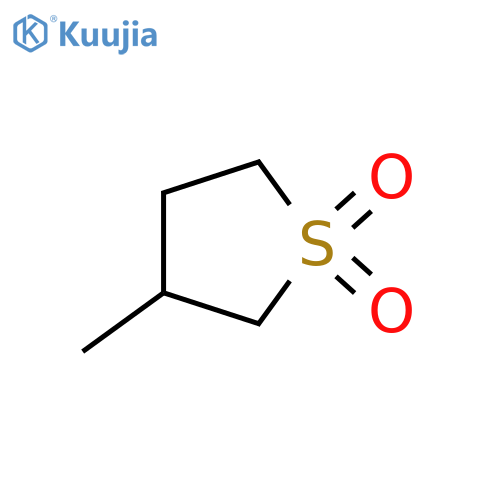

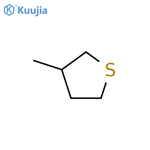

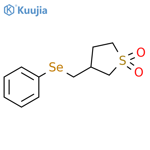

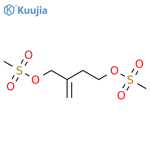

Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes

,

Izvestiya Akademii Nauk SSSR,

1979,

(5),

1080-5